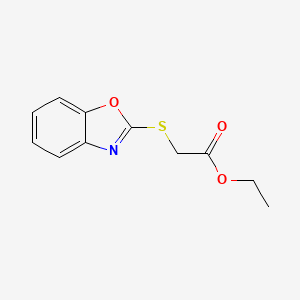

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is an organic compound with the molecular formula C11H11NO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves the reaction of 2-mercaptobenzoxazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanylacetate moiety acts as a nucleophilic center, enabling substitution reactions:

Mechanistic Insight :

The sulfanyl group undergoes SN2 reactions with alkyl halides or nucleophiles like hydrazine, facilitated by polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃).

Ester Hydrolysis and Derivatives

The ethyl ester group participates in hydrolysis and transesterification:

Benzoxazole Ring Functionalization

The benzoxazole ring undergoes electrophilic substitution and cross-coupling:

| Reac

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate can be compared with other benzoxazole derivatives, such as:

2-Mercaptobenzoxazole: Lacks the ethyl ester group, making it less versatile in synthetic applications.

Ethyl 2-(1,3-benzoxazol-2-ylthio)acetate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.

Benzoxazole-2-thiol:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a benzoxazole derivative that has garnered interest due to its diverse biological activities. This compound exhibits potential in various fields, particularly in medicinal chemistry, due to its interactions with biological targets such as enzymes and receptors. The following sections detail its biological activities, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3S. Its structure includes an ethyl ester group linked to a benzoxazole moiety via a sulfanyl group, which contributes to its biological activity. The presence of the benzoxazole ring is significant as it is known for its pharmacological properties.

1. Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity involves the disruption of bacterial cell walls and inhibition of essential metabolic enzymes.

2. Anticancer Potential

Research has indicated that this compound may possess anticancer properties , particularly against human colorectal carcinoma (HCT116) cell lines. In vitro studies have shown that it can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy . The compound's ability to interact with various molecular targets enhances its anticancer efficacy.

3. Other Biological Activities

Benzoxazole derivatives are known for a range of additional activities, including:

- Anti-inflammatory

- Analgesic

- Antidepressant

These activities are attributed to the compound's ability to modulate biological pathways through enzyme inhibition or receptor interaction .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. For instance:

- Inhibition of Kinases : The compound has shown inhibitory effects on key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation and survival .

- Disruption of Metabolic Pathways : By affecting metabolic enzymes in bacteria, it can effectively reduce microbial growth.

Synthesis Methods

This compound can be synthesized through various methodologies involving the reaction of benzoxazole derivatives with ethyl bromoacetate in the presence of suitable bases like potassium carbonate. This synthesis route allows for the efficient production of the compound with good yields .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLSMEXGDDKKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353715 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73824-25-6 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.